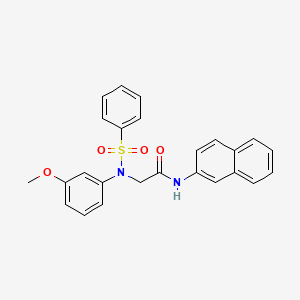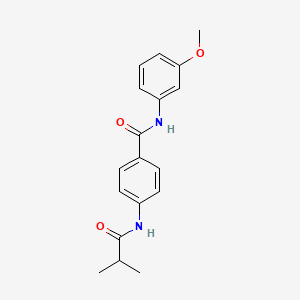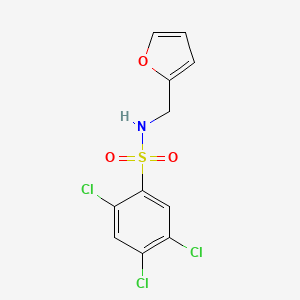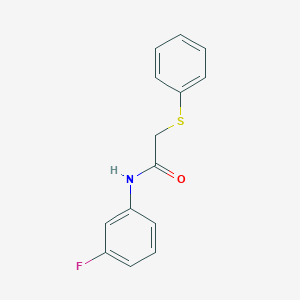![molecular formula C20H17N3O2 B5808090 N'-{[2-(4-biphenylyl)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5808090.png)
N'-{[2-(4-biphenylyl)acetyl]oxy}-3-pyridinecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-{[2-(4-biphenylyl)acetyl]oxy}-3-pyridinecarboximidamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. It is commonly referred to as BAY 11-7082 and is a potent inhibitor of NF-κB activation, a transcription factor that plays a crucial role in regulating immune responses, inflammation, and cell survival.
Mecanismo De Acción
BAY 11-7082 inhibits the activation of NF-κB by blocking the phosphorylation and degradation of IκBα, an inhibitor protein that binds to NF-κB and prevents its translocation to the nucleus. This results in the inhibition of the transcription of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
BAY 11-7082 has been shown to have a variety of biochemical and physiological effects. It inhibits the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and chemokines, such as MCP-1 and RANTES. It also inhibits the expression of adhesion molecules, such as ICAM-1 and VCAM-1, which play a role in leukocyte recruitment to sites of inflammation. In addition, BAY 11-7082 has been shown to induce apoptosis in cancer cells by inhibiting the NF-κB pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of BAY 11-7082 is its specificity for NF-κB inhibition, which allows for targeted inhibition of inflammatory pathways. However, it is important to note that NF-κB plays a crucial role in cell survival and immune responses, and complete inhibition of NF-κB activation may have unintended consequences. In addition, BAY 11-7082 has poor solubility in water, which can make it difficult to use in some experimental settings.
Direcciones Futuras
There are several future directions for the study of BAY 11-7082. One area of interest is its potential use in the treatment of cancer. BAY 11-7082 has been shown to induce apoptosis in cancer cells, and further research is needed to determine its efficacy in vivo. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. NF-κB has been implicated in the pathogenesis of these diseases, and BAY 11-7082 may have potential as a therapeutic agent. Finally, further research is needed to determine the long-term effects of NF-κB inhibition and to identify potential side effects of BAY 11-7082 use.
Métodos De Síntesis
The synthesis of BAY 11-7082 involves the reaction of 3-aminopyridine-2-carboxylic acid with 4-biphenylacetyl chloride in the presence of triethylamine. The resulting intermediate is then treated with N-hydroxysuccinimide and dicyclohexylcarbodiimide to form the final product. The purity of the compound is ensured through column chromatography and recrystallization techniques.
Aplicaciones Científicas De Investigación
BAY 11-7082 has been extensively studied for its potential applications in biomedical research. It has been shown to inhibit the activation of NF-κB, leading to a decrease in the production of pro-inflammatory cytokines and chemokines. This makes it a promising candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis.
Propiedades
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-(4-phenylphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c21-20(18-7-4-12-22-14-18)23-25-19(24)13-15-8-10-17(11-9-15)16-5-2-1-3-6-16/h1-12,14H,13H2,(H2,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUMKQARJATWYTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)ON=C(C3=CN=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)O/N=C(/C3=CN=CC=C3)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{[2-(4-biphenylyl)acetyl]oxy}-3-pyridinecarboximidamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{2-[(4-methylbenzyl)oxy]phenyl}methanol](/img/structure/B5808013.png)

![1-[5,7-dimethyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5808028.png)
![1-[(4-methoxy-1-naphthyl)methyl]-4-(4-methylphenyl)piperazine](/img/structure/B5808030.png)
![1-[(3-bromo-4-methoxybenzoyl)oxy]-2,5-pyrrolidinedione](/img/structure/B5808036.png)

![3-[(2-nitrobenzoyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5808043.png)
![4,6,8-trimethyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}quinoline](/img/structure/B5808050.png)
![2-chloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B5808062.png)
![4-{[4-(2,4-dichlorophenyl)-3-(isopropoxycarbonyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5808065.png)
![4-[(4-pyridinylamino)carbonyl]phenyl acetate](/img/structure/B5808081.png)

